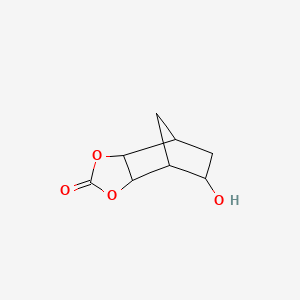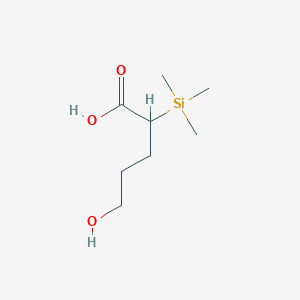
3-(2,3-dihydroindole-1-carbonyl)-1H-quinoxalin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3-dihydroindole-1-carbonyl)-1H-quinoxalin-2-one est un composé hétérocyclique qui combine les caractéristiques structurales de l'indole et de la quinoxaline. Ces deux entités sont connues pour leurs activités biologiques et pharmacologiques significatives.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 3-(2,3-dihydroindole-1-carbonyl)-1H-quinoxalin-2-one implique généralement la condensation de l'acide 2,3-dihydroindole-1-carboxylique avec la quinoxalin-2-one. La réaction est généralement effectuée en présence d'un agent déshydratant tel que le chlorure de thionyle ou l'oxychlorure de phosphore, qui facilite la formation de la liaison carbonyl entre les deux cycles hétérocycliques.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu pour assurer des conditions de réaction constantes et des rendements élevés. Le choix des solvants, des catalyseurs et des températures de réaction est soigneusement contrôlé pour maximiser l'efficacité et minimiser les sous-produits.
Analyse Des Réactions Chimiques
Types de réactions
La 3-(2,3-dihydroindole-1-carbonyl)-1H-quinoxalin-2-one peut subir différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de la quinoxaline.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés de la dihydroquinoxaline.
Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire sur les cycles indole et quinoxaline.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Des réactifs comme les halogènes, les halogénures d'alkyle et les chlorures d'acyle sont utilisés pour les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers quinoxalines et indoles substitués, qui peuvent avoir des activités biologiques améliorées.
Applications de la recherche scientifique
La this compound a plusieurs applications dans la recherche scientifique :
Chimie : Utilisée comme brique de construction pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Étudiée pour son potentiel en tant qu'inhibiteur enzymatique et ses interactions avec les macromolécules biologiques.
Médecine : Étudiée pour ses effets thérapeutiques potentiels, y compris les activités anticancéreuses, antimicrobiennes et anti-inflammatoires.
Industrie : Utilisée dans le développement de nouveaux matériaux aux propriétés électroniques et optiques spécifiques.
Mécanisme d'action
Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le composé peut inhiber l'activité enzymatique en se liant au site actif ou aux sites allostériques, bloquant ainsi l'accès du substrat ou modifiant la conformation de l'enzyme. Les voies impliquées peuvent inclure des voies de transduction du signal qui régulent la croissance cellulaire, l'apoptose et les réponses immunitaires.
Applications De Recherche Scientifique
3-(2,3-dihydroindole-1-carbonyl)-1H-quinoxalin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3-(2,3-dihydroindole-1-carbonyl)-1H-quinoxalin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include signal transduction pathways that regulate cell growth, apoptosis, and immune responses.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de l'indole : Des composés comme l'indole-3-carbinol et l'acide indole-3-acétique partagent des similitudes structurales avec l'entité indole.
Dérivés de la quinoxaline : Des composés tels que l'acide quinoxaline-2-carboxylique et la quinoxaline-2,3-dione sont structurellement liés à l'entité quinoxaline.
Unicité
La 3-(2,3-dihydroindole-1-carbonyl)-1H-quinoxalin-2-one est unique en raison de la combinaison des structures indole et quinoxaline, qui confère un ensemble distinct de propriétés chimiques et biologiques. Cette double fonctionnalité permet un éventail plus large d'applications et d'interactions par rapport aux composés contenant uniquement l'une de ces entités.
Propriétés
Formule moléculaire |
C17H13N3O2 |
|---|---|
Poids moléculaire |
291.30 g/mol |
Nom IUPAC |
3-(2,3-dihydroindole-1-carbonyl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C17H13N3O2/c21-16-15(18-12-6-2-3-7-13(12)19-16)17(22)20-10-9-11-5-1-4-8-14(11)20/h1-8H,9-10H2,(H,19,21) |
Clé InChI |
BCFNCLPJQQGHKE-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C2=CC=CC=C21)C(=O)C3=NC4=CC=CC=C4NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Diphenylphosphanyl)-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine](/img/structure/B12633962.png)



![Tert-butyl 2-[4-chloro-2-[2-(5-methylsulfonyl-2-piperidin-1-ylphenyl)ethynyl]phenoxy]acetate](/img/structure/B12633979.png)

![2-[1-(2-Amino-3-chlorophenyl)-4-benzylpiperazin-2-yl]acetic acid](/img/structure/B12633986.png)

![3-(3-bromophenyl)-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634013.png)
![4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[[5-(5-pyriMidinyl)-2-furanyl]Methylene]-](/img/structure/B12634016.png)
![(2R)-2-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B12634023.png)
![2-(Azidomethyl)-4-[(4-fluorophenyl)methyl]morpholine](/img/structure/B12634027.png)
![9-(4-Butylphenyl)-6,11-dihydro-5H-benzo[a]carbazole-3-carbonitrile](/img/structure/B12634041.png)

